methyl 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoate
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Overview
Description
Methyl 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety and a hexanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoate typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline, which is then reacted with hexanoic acid derivatives under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like o-xylene and methanol, and the reactions are carried out under reflux or boiling conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline moiety to tetrahydroisoquinoline.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
Methyl 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoate involves its interaction with specific molecular targets. The dihydroisoquinoline moiety can interact with various enzymes and receptors, modulating their activity. The compound may also influence signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Shares the dihydroisoquinoline core but lacks the hexanoate ester group.
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile: Contains a similar isoquinoline structure but with different substituents.
Uniqueness
Methyl 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoate is unique due to its combination of the dihydroisoquinoline moiety and the hexanoate ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
Methyl 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoate is a compound of interest due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C_{22}H_{25}N_{3}O_{4}
- Molecular Weight : 397.45 g/mol
The structure features a hexanoate chain linked to a dihydroisoquinoline moiety, which contributes to its biological activity.
Research indicates that this compound may interact with various biological targets, including:
- Enzymatic Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Receptor Binding : The compound exhibits affinity for neurotransmitter receptors, potentially influencing neurological pathways. This is particularly relevant in the context of neuropharmacology.
Pharmacological Studies
Several studies have assessed the pharmacological effects of this compound:
- Antidepressant Activity : In animal models, this compound demonstrated significant antidepressant-like effects. These effects were attributed to its ability to modulate serotonin and norepinephrine levels in the brain.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases.
- Antioxidant Activity : Research indicates that it possesses antioxidant properties, contributing to cellular protection against oxidative stress.
Case Studies
Properties
Molecular Formula |
C19H28N2O5 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 6-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]hexanoate |
InChI |
InChI=1S/C19H28N2O5/c1-24-16-11-14-8-10-21(13-15(14)12-17(16)25-2)19(23)20-9-6-4-5-7-18(22)26-3/h11-12H,4-10,13H2,1-3H3,(H,20,23) |
InChI Key |
MEMNJSUZYLCTHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)NCCCCCC(=O)OC)OC |
Origin of Product |
United States |
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